An In-Depth Technical Guide to the Chemical Structure Analysis of N-(Boc-PEG3)-N-bis(PEG3-t-butyl ester)
An In-Depth Technical Guide to the Chemical Structure Analysis of N-(Boc-PEG3)-N-bis(PEG3-t-butyl ester)
Abstract
This technical guide provides a comprehensive framework for the chemical structure analysis of N-(Boc-PEG3)-N-bis(PEG3-t-butyl ester), a complex, branched poly(ethylene glycol) (PEG) derivative. Such molecules are of significant interest in drug development, particularly as linkers in Proteolysis Targeting Chimeras (PROTACs) and other advanced therapeutic constructs. Given the absence of a standardized nomenclature for this specific molecule, this guide will proceed with a plausible interpretation of its structure: a central tertiary amine functionalized with one N-Boc protected triethylene glycol amine arm and two identical triethylene glycol t-butyl ester arms. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the multi-faceted analytical methodologies required for its unambiguous characterization. We will explore the causality behind experimental choices, presenting field-proven insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the structural elucidation and purity assessment of this class of compounds.
Introduction: The Significance of Branched PEG Linkers in Modern Drug Discovery
The advent of targeted therapeutics has placed a significant demand on the design and synthesis of sophisticated linker molecules. Branched PEG derivatives, such as the subject of this guide, offer a unique combination of properties that are highly advantageous in drug delivery and development. The PEG backbone enhances solubility and can improve the pharmacokinetic profile of a conjugated therapeutic. The branched nature of the molecule allows for the attachment of multiple moieties, a key feature in the design of PROTACs, which simultaneously bind to a target protein and an E3 ubiquitin ligase.
The precise chemical structure, purity, and integrity of these linkers are of paramount importance, as even minor structural variations can significantly impact the efficacy and safety of the final drug product. Therefore, a robust and comprehensive analytical strategy is not merely a quality control measure but a foundational component of the drug development process.
Proposed Chemical Structure and Rationale
Based on the nomenclature "N-(Boc-peg3)-n-bis-(peg3-t-butyl ester)," we propose the following chemical structure for our analytical discussion:
Caption: Proposed molecular structure of N-(Boc-PEG3)-N-bis(PEG3-t-butyl ester).
This structure features a central tertiary nitrogen atom. One substituent is a triethylene glycol chain with a terminal amine protected by a tert-butyloxycarbonyl (Boc) group. The other two substituents are identical triethylene glycol chains, each terminating in a t-butyl ester. This heterobifunctional, branched architecture is representative of complex linkers used in advanced bioconjugation applications.
A Multi-modal Approach to Structural Verification
No single analytical technique can provide a complete structural picture of a molecule as complex as N-(Boc-PEG3)-N-bis(PEG3-t-butyl ester). A synergistic approach, leveraging the strengths of NMR, MS, and HPLC, is essential for unambiguous confirmation of its identity, purity, and stability.
Caption: Integrated workflow for the structural analysis of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules. For our target compound, both ¹H and ¹³C NMR will provide critical information about the connectivity of atoms and the integrity of the various functional groups.
Expertise & Experience in NMR Analysis:
The key to successfully interpreting the NMR spectra of PEGylated molecules lies in understanding the characteristic chemical shifts and the potential for overlapping signals from the repeating ethylene glycol units.[1][2] The choice of deuterated solvent is also critical; for this molecule, CDCl₃ or DMSO-d₆ would be appropriate choices.[3]
Expected ¹H NMR Spectral Features:
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| t-butyl protons of Boc group | ~1.44 | singlet | 9H |
| t-butyl protons of ester groups | ~1.46 | singlet | 18H |
| PEG backbone (-OCH₂CH₂O-) | 3.5 - 3.7 | multiplet | 48H |
| Methylene adjacent to N (Boc arm) | ~3.3 | multiplet | 2H |
| Methylene adjacent to N (ester arms) | ~2.8 | multiplet | 4H |
| Methylene adjacent to COO (ester arms) | ~2.5 | triplet | 4H |
| NH of Boc group | ~5.0 (broad) | singlet | 1H |
Expected ¹³C NMR Spectral Features:
| Carbon Environment | Expected Chemical Shift (ppm) |
| t-butyl carbons of Boc group | ~28 |
| Quaternary carbon of Boc group | ~79 |
| t-butyl carbons of ester groups | ~28 |
| Quaternary carbon of ester groups | ~80 |
| PEG backbone (-OCH₂CH₂O-) | ~70 |
| Methylene carbons adjacent to N | 50-60 |
| Methylene carbons adjacent to COO | ~35 |
| Carbonyl carbon of Boc group | ~156 |
| Carbonyl carbon of ester groups | ~172 |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse.
-
Number of scans: 16-64.
-
Relaxation delay: 1-5 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled single-pulse.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0 to 200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual solvent peak.
Mass Spectrometry (MS): Unveiling the Molecular Weight
Mass spectrometry is indispensable for confirming the molecular weight of the target compound and for identifying potential impurities. Electrospray ionization (ESI) is the preferred method for this type of molecule due to its soft ionization nature, which minimizes fragmentation.[4]
Expertise & Experience in MS Analysis:
A significant challenge in the MS analysis of PEGylated compounds is their propensity to form multiple charged ions and adducts (e.g., with Na⁺ and K⁺), which can complicate the spectrum.[5] The use of high-resolution mass spectrometry (HRMS) is crucial for obtaining accurate mass measurements, which in turn allows for the determination of the elemental composition.
Expected Mass Spectrometric Data:
-
Molecular Formula: C₄₃H₈₄N₂O₁₆
-
Monoisotopic Mass: 884.5825 g/mol
-
Expected Ions (ESI+):
-
[M+H]⁺: 885.5898
-
[M+Na]⁺: 907.5717
-
[M+K]⁺: 923.5457
-
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent suitable for ESI, such as acetonitrile/water with 0.1% formic acid to promote protonation.
-
Instrumentation: An ESI-Time of Flight (TOF) or Orbitrap mass spectrometer is recommended for high-resolution analysis.
-
Infusion: Introduce the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS Parameters:
-
Ionization mode: Positive.
-
Capillary voltage: 3-4 kV.
-
Source temperature: 100-150 °C.
-
Mass range: m/z 100-2000.
-
-
Data Analysis: Analyze the resulting spectrum for the expected [M+H]⁺, [M+Na]⁺, and [M+K]⁺ ions. Compare the measured accurate mass with the theoretical mass to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Profiling Impurities
HPLC is the workhorse for assessing the purity of synthesized compounds and for identifying and quantifying any impurities. For a molecule of this polarity, reversed-phase HPLC (RP-HPLC) is the most suitable method.
Expertise & Experience in HPLC Analysis:
A key consideration for the HPLC analysis of PEG-containing molecules that lack a strong UV chromophore is the choice of detector.[6] While UV detection at low wavelengths (~210 nm) can be used to detect the amide and ester carbonyls, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) often provides better sensitivity and more uniform response for this class of compounds.[7]
Experimental Protocol: RP-HPLC
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Dilute to a working concentration of 0.1-0.5 mg/mL with the initial mobile phase.
-
Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a suitable detector (UV, ELSD, or CAD).
-
Mobile Phase:
-
A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
B: Acetonitrile with 0.1% TFA or formic acid.
-
-
Gradient Elution: A typical gradient would be from 20% to 80% B over 20-30 minutes. The exact gradient should be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total peak area in the chromatogram.
Trustworthiness Through Self-Validating Systems
The robustness of this analytical workflow is derived from the orthogonal nature of the techniques employed. Each method provides a piece of the structural puzzle, and their collective agreement constitutes a self-validating system.
Caption: Interlocking validation of the analytical techniques.
For instance, the integration values from ¹H NMR should be consistent with the proposed structure. The molecular weight determined by MS must correspond to the molecular formula derived from the NMR data. Finally, the main peak in the HPLC chromatogram, whose purity is being assessed, should be collected and analyzed by MS to confirm its identity. Any discrepancy between the results of these techniques would indicate a potential structural issue or the presence of an unexpected impurity, prompting further investigation.
Conclusion: A Pathway to Confident Characterization
The structural analysis of complex, branched PEG derivatives like N-(Boc-PEG3)-N-bis(PEG3-t-butyl ester) requires a meticulous and multi-faceted analytical approach. By integrating the strengths of NMR spectroscopy, mass spectrometry, and HPLC, researchers can build a comprehensive and self-validating body of evidence to confidently determine the structure and purity of these critical molecules. The protocols and insights provided in this guide are intended to serve as a robust starting point for the development of analytical methods for this and other similarly complex molecules that are at the forefront of modern drug discovery.
References
- Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign, Ltd.
-
Harris, J. M., & Kozlowski, A. (2002). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega. Retrieved from [Link]
-
Harris, J. M. (1985). Proton NMR characteristics of polyethylene glycol and derivatives. Journal of Polymer Science: Polymer Chemistry Edition. Retrieved from [Link]
-
SCIEX. (n.d.). Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. Retrieved from [Link]
-
Waters Corporation. (n.d.). Characterizing Polyethylene Glycol (PEG) by Synapt High Definition Mass Spectrometry (HDMS). Retrieved from [Link]
-
Ingenieria Analitica Sl. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Fig. S1. 1H NMR spectra of (a) PEG-Br and (b) PEG-b-PAEAcG in CDCl3. Retrieved from [Link]
-
MDPI. (2020). Synthesis of Network Polymers by Means of Addition Reactions of Multifunctional-Amine and Poly(ethylene glycol) Diglycidyl Ether or Diacrylate Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1H-NMR spectrum of PEGylated Polyethylenimine (PEG-g-PEI)/D2O. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of PEG-PA, PEG-PAO, and PEG-PAS in D 2 O at 20 °C (a) and 50 °C (b). Retrieved from [Link]
- Google Patents. (n.d.). US20070249870A1 - Method for preparing multi-arm poly (ethylene glycol) amines.
-
Express Polymer Letters. (n.d.). Enzyme-catalyzed amine-functionalization of poly(ethylene-glycol). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Aqueous Synthesis of Poly(ethylene glycol)-amide-Norbornene-Carboxylate for Modular Hydrogel Crosslinking. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). PEG-S – 1H NMR (400 MHz, CDCl3) δ. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column. Retrieved from [Link]
-
Agilent. (n.d.). High Resolution Analysis of - Polyethylene Glycol using HPLC with ELSD. Retrieved from [Link]
-
PubMed. (n.d.). High-performance liquid chromatographic method for the simultaneous determination of low-molecular-mass oligomers of polyethylene glycol in aqueous skin extracts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]
-
ResearchGate. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]
Sources
- 1. A facile synthesis of branched poly(ethylene glycol) and its heterobifunctional derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 4. rsc.org [rsc.org]
- 5. sciex.com [sciex.com]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
